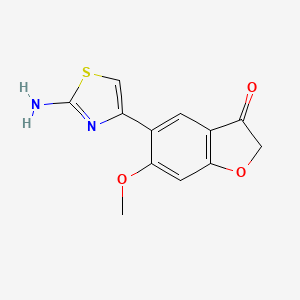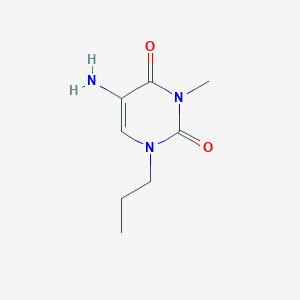
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide is a unique organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.3 g/mol . This compound features a thiomorpholine ring substituted with a 2,5-dimethylfuran group and an additional dioxide functionality. It is known for its high purity and versatility in various research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 2,5-dimethylfuran under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxide functionality. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, ensuring high efficiency and scalability. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide functionality.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or thiomorpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiomorpholine rings .
科学的研究の応用
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
類似化合物との比較
Similar Compounds
Thiomorpholine 1,1-dioxide: A related compound with similar structural features but lacking the 2,5-dimethylfuran group.
2,5-Dimethylfuran: A simpler compound that serves as a precursor in the synthesis of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide.
Uniqueness
This compound stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both the furan and thiomorpholine rings, along with the dioxide functionality, makes it a versatile compound for various applications .
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
3-(2,5-dimethylfuran-3-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-9(8(2)14-7)10-6-15(12,13)4-3-11-10/h5,10-11H,3-4,6H2,1-2H3 |
InChIキー |
SWRJVJKQNMHTKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(O1)C)C2CS(=O)(=O)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)


![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)





![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)

